3-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine
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Overview
Description
3-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methylthio group and a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution Reactions: The introduction of the methylthio group and the methylpiperidinyl group can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include methylthiol and 1-methylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyridine: Lacks the methylpiperidinyl group.
3-(1-Methylpiperidin-2-yl)pyridine: Lacks the methylthio group.
3-(1-Methylpiperidin-2-yl)-2-(ethylthio)pyridine: Contains an ethylthio group instead of a methylthio group.
Uniqueness
3-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine is unique due to the presence of both the methylthio and methylpiperidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C12H18N2S |
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Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)-2-methylsulfanylpyridine |
InChI |
InChI=1S/C12H18N2S/c1-14-9-4-3-7-11(14)10-6-5-8-13-12(10)15-2/h5-6,8,11H,3-4,7,9H2,1-2H3 |
InChI Key |
CJJCAIOEGGXLSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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